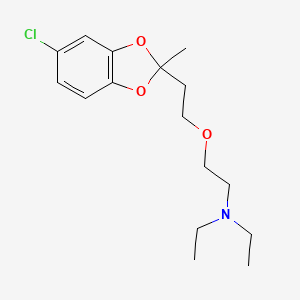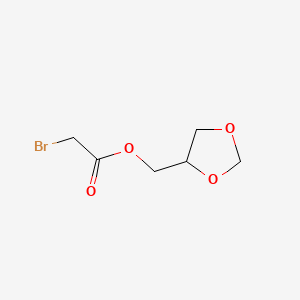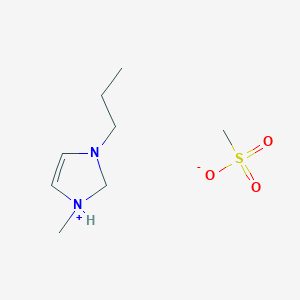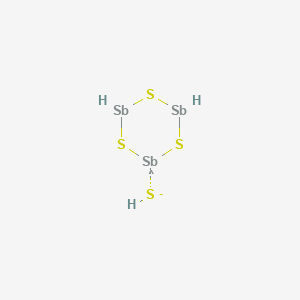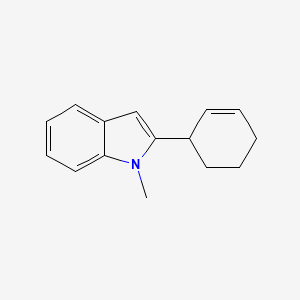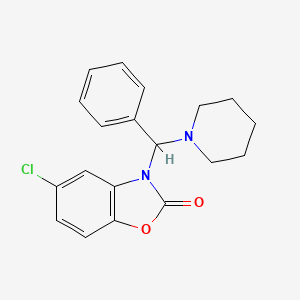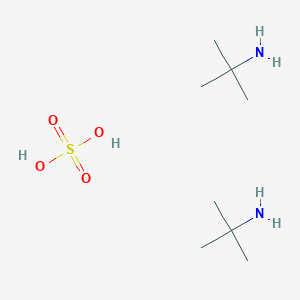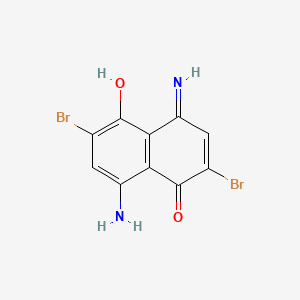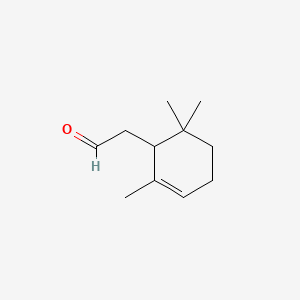
2,6,6-Trimethyl-2-cyclohexen-1-acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,6-Trimethyl-2-cyclohexen-1-acetaldehyde is an organic compound with the molecular formula C11H18O. It is also known by other names such as β-Homocyclocitral. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with three methyl groups and an acetaldehyde functional group. It is commonly used in the fragrance industry due to its pleasant odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6,6-Trimethyl-2-cyclohexen-1-acetaldehyde can be synthesized through various methods. One common synthetic route involves the reaction of 2,6,6-trimethylcyclohexene with ethylene oxide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is then purified through distillation or other separation techniques to achieve the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,6-Trimethyl-2-cyclohexen-1-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6,6-Trimethyl-2-cyclohexen-1-acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is widely used in the fragrance industry to create perfumes and other scented products.
Wirkmechanismus
The mechanism of action of 2,6,6-Trimethyl-2-cyclohexen-1-acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclohexene ring and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
β-Cyclocitral: Similar in structure but lacks the acetaldehyde group.
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: Another isomer with a different position of the double bond.
Uniqueness
2,6,6-Trimethyl-2-cyclohexen-1-acetaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a cyclohexene ring, multiple methyl groups, and an aldehyde functional group makes it particularly valuable in fragrance applications.
Eigenschaften
CAS-Nummer |
472-64-0 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
2-(2,6,6-trimethylcyclohex-2-en-1-yl)acetaldehyde |
InChI |
InChI=1S/C11H18O/c1-9-5-4-7-11(2,3)10(9)6-8-12/h5,8,10H,4,6-7H2,1-3H3 |
InChI-Schlüssel |
YJKGMUJSGUUUJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC(C1CC=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


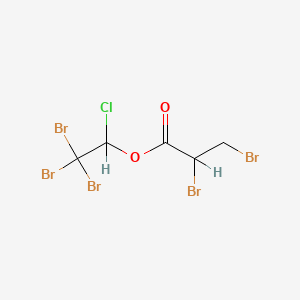
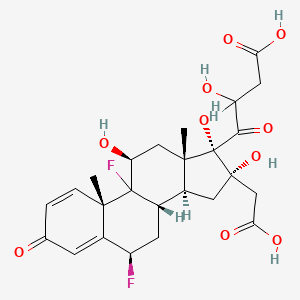
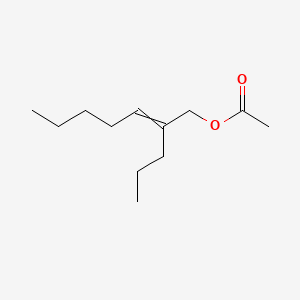
![6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride](/img/structure/B13758034.png)


